D-Thyroxine

Description

The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form triiodothyronine which exerts a broad spectrum of stimulatory effects on cell metabolism.

Dextrothyroxine is the dextrorotary isomer of thyroxine, a thyroid hormone with antihyperlipidemic activity. Dextrothyroxine stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL thereby leading to increased excretion of cholesterol and bile acids via the biliary route. This results in a reduction in serum cholesterol and LDL.

The dextrorotary isomer of the synthetic THYROXINE.

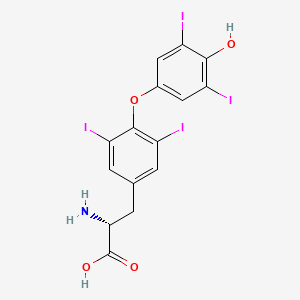

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199000 | |

| Record name | Dextrothyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.98e-03 g/L | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-49-0, 137-53-1 | |

| Record name | D-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrothyroxine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrothyroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextrothyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextrothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235-236 °C, 235 - 236 °C | |

| Record name | Dextrothyroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidation of the D-Thyroxine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-thyroxine (dextrothyroxine) is the dextrorotatory enantiomer of the thyroid hormone thyroxine. Unlike its levorotatory counterpart, L-thyroxine, which is biologically active and widely used in hormone replacement therapy, this compound exhibits minimal hormonal activity. However, it has been investigated for its potential therapeutic applications, particularly in the management of hyperlipidemia. The elucidation of its synthesis pathway is crucial for the production of pure this compound for research and potential pharmaceutical development. This technical guide provides an in-depth overview of the chemical synthesis of this compound, focusing on the racemic synthesis approach followed by enantiomeric resolution, supported by experimental protocols and characterization data.

Chemical Synthesis of this compound: A Two-Stage Approach

The most documented method for obtaining pure this compound involves a two-stage process:

-

Racemic Synthesis of DL-Thyroxine: This initial stage involves the chemical synthesis of a mixture containing equal amounts of D- and L-thyroxine. The foundational work in this area was the Harington and Barger synthesis of 1927, which produced a racemic mixture.[1][2]

-

Enantiomeric Resolution: The second stage involves the separation of the D- and L-enantiomers from the racemic mixture to isolate the pure this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the modern and most effective method for this separation.[3][4][5]

Stage 1: Racemic Synthesis of DL-Thyroxine

The chemical synthesis of racemic thyroxine generally follows a multi-step pathway starting from the amino acid tyrosine. While the original Harington and Barger method has been modified over the years, the core principles remain the same. A general outline of the synthesis is presented below.

Logical Workflow for Racemic Thyroxine Synthesis

Caption: A simplified workflow for the racemic synthesis of DL-Thyroxine from Tyrosine.

Experimental Protocol: Racemic Synthesis of DL-Thyroxine (Conceptual)

-

Step 1: Iodination of Tyrosine to 3,5-Diiodo-D/L-tyrosine

-

Methodology: D/L-Tyrosine is iodinated using iodine monochloride in acetic acid.

-

Reaction Conditions: The mole ratio of iodine monochloride to tyrosine is typically 3.6:1, with a reaction temperature of 60°C.

-

Yield: This step can achieve yields of up to 90%.

-

-

Step 2: Protection of 3,5-Diiodo-D/L-tyrosine

-

Methodology: The amino and carboxyl groups of 3,5-diiodo-D/L-tyrosine are protected to prevent side reactions during the subsequent coupling step. This is typically achieved by acetylation of the amino group and esterification of the carboxyl group to yield N-acetyl-3,5-diiodo-D/L-tyrosine ethyl ester.

-

-

Step 3: Oxidative Coupling to form N-Acetyl-DL-thyroxine ethyl ester

-

Methodology: The protected diiodotyrosine undergoes an oxidative coupling reaction to form the diaryl ether linkage characteristic of thyroxine.

-

-

Step 4: Hydrolysis to DL-Thyroxine

-

Methodology: The protecting groups (acetyl and ethyl ester) are removed by hydrolysis under acidic or basic conditions to yield the final racemic mixture of DL-thyroxine.

-

Quantitative Data for Racemic Synthesis

| Step | Reactant | Product | Reagents | Temperature (°C) | Yield (%) |

| 1 | D/L-Tyrosine | 3,5-Diiodo-D/L-tyrosine | Iodine Monochloride, Acetic Acid | 60 | up to 90 |

| 2-4 | 3,5-Diiodo-D/L-tyrosine | DL-Thyroxine | - | - | - |

Stage 2: Enantiomeric Resolution of DL-Thyroxine

The separation of D- and L-thyroxine from the racemic mixture is achieved using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Experimental Workflow for Chiral HPLC Resolution

Caption: Workflow for the separation of D- and L-Thyroxine enantiomers using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of DL-Thyroxine

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Chiral Stationary Phase: A teicoplanin-based Chirobiotic T column (250 mm × 4.6 mm, 5 µm) is effective for this separation.[3]

-

Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% triethylammonium acetate (pH 4.0) in a 70:30 (v/v) ratio.[3]

-

Flow Rate: An isocratic flow rate of 1.0 mL/min is typically used.[3]

-

Detection: UV detection is performed at a wavelength of 215 nm.[3]

-

Elution Order: The elution order of the enantiomers will depend on the specific chiral stationary phase and mobile phase used.

Quantitative Data for Chiral HPLC Separation

| Parameter | Value | Reference |

| Column | Chirobiotic T (250 mm × 4.6 mm, 5 µm) | [3] |

| Mobile Phase | Methanol:0.1% TEAA, pH 4.0 (70:30, v/v) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection Wavelength | 215 nm | [3] |

| Linearity Range (this compound) | 50–300 µg/mL | [3] |

| Limit of Detection (this compound) | 0.20 µg/mL | [3] |

Characterization of this compound

Once isolated, the purity and identity of this compound must be confirmed using various analytical techniques.

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by re-injecting the collected fraction into the chiral HPLC system. The presence of a single peak at the expected retention time confirms its enantiomeric purity.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

-

Methodology: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used. The transitions to monitor in negative ion multiple reaction-monitoring (MRM) mode would be m/z 775.9 → 126.9 for thyroxine.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Characteristic Peaks: Key vibrational modes for thyroxine include C=O stretching (around 1700 cm⁻¹), C-I stretching (300-550 cm⁻¹), N-H stretching (around 3074 cm⁻¹), and O-H stretching (3400-3600 cm⁻¹).[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule.

Conclusion

The synthesis of this compound is a challenging but well-documented process. The most practical approach for obtaining the pure enantiomer involves the initial racemic synthesis of DL-thyroxine followed by a highly efficient resolution step using chiral HPLC. This technical guide provides a comprehensive overview of the key steps, experimental considerations, and characterization techniques involved in the elucidation and execution of the this compound synthesis pathway. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem Mass Spectrometry Improves the Accuracy of Free Thyroxine Measurements During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicos.ufjf.br [periodicos.ufjf.br]

- 8. mdpi.com [mdpi.com]

Chiral Separation of D- and L-Thyroxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the chiral separation of D- and L-thyroxine. Given the stereospecific bioactivity of thyroxine enantiomers, with L-thyroxine being the biologically active form for treating hypothyroidism and D-thyroxine showing potential in applications like lipid-lowering therapies, their accurate separation and quantification are critical in pharmaceutical development and quality control. This document details various analytical techniques, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Core Analytical Techniques

The primary methods for the chiral separation of D- and L-thyroxine include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). These techniques employ different principles of separation, including chiral stationary phases (CSPs), chiral mobile phase additives, and chiral derivatizing agents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the enantioselective analysis of thyroxine. The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

Table 1: HPLC Methods for Chiral Separation of D- and L-Thyroxine

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | Resolution (Rs) | Reference |

| Teicoplanin-based (Chirobiotic T) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | 1.0 | UV (215 nm) | 50–300 | L-T4: 0.15, D-T4: 0.20 | > 3.0 | [1] |

| Crown ether type | 100% methanol with 10 mM H₂SO₄ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Quinine-derived | Not Specified | Not Specified | Not Specified | 0.5-500 | < 0.1 | Not Specified | [3] |

| Silica gel (with chiral mobile phase) | 35:65 (v/v) acetonitrile–water with 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), pH 5.42 | 1.0 | UV | D-T4: 1-100, L-T4: 1-100 | 0.1 | Baseline | [4] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of thyroxine enantiomers, particularly in complex matrices. This technique often involves derivatization to enhance separation and detection.

Table 2: LC-MS/MS Methods for Chiral Separation of D- and L-Thyroxine

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (ng/mL) | Reference |

| Reversed-phase (with chiral derivatization) | Water-acetonitrile with 0.1% formic acid (41:59, v/v) | Not Specified | ESI-MS (Negative SIM) | 0.13–13 | D-T4: 28, L-T4: 40 | [5] |

| Chiral crown ether-derived (ChiroSil SCA (-)) | 60% methanol/water (v/v) with 0.1% formic acid | 1.4 | UHPLC-MS/MS | Not Specified | Not Specified | [6] |

Capillary Electrophoresis (CE)

Capillary electrophoresis is an attractive alternative for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[7][8] Separation is achieved by adding a chiral selector to the background electrolyte.[7]

Table 3: Capillary Electrophoresis Methods for Chiral Separation of D- and L-Thyroxine

| Chiral Selector | Background Electrolyte (BGE) | Detection | LOD (µg/mL) | Reference |

| Cyclodextrins | Not Specified | Not Specified | Not Specified | [9] |

Experimental Protocols

Protocol 1: HPLC Separation using a Teicoplanin-based Chiral Stationary Phase

This protocol is based on the method described by Gondová et al.[1]

1. Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a variable wavelength detector.

2. Chromatographic Conditions:

-

Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 215 nm

-

Injection Volume: 20 µL

3. Standard Solution Preparation:

-

Prepare stock solutions of D- and L-thyroxine (e.g., 1 mg/mL) in a mixture of methanol and 0.01 M NaOH (3:1, v/v).

-

Prepare working standard solutions by diluting the stock solutions with the mobile phase to fall within the linearity range (50–300 µg/mL).

4. Sample Preparation (from tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 1 mg of levothyroxine sodium and transfer to a 10 mL volumetric flask.

-

Add a mixture of methanol and 0.01 M NaOH (3:1, v/v), and sonicate for 20 minutes.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to the desired concentration.

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the D- and L-thyroxine peaks based on the retention times of the standards.

Protocol 2: LC-MS/MS Separation with Chiral Derivatization

This protocol is based on the method by Lee et al.[5]

1. Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

2. Derivatization Reagent:

-

R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole) [R(-)-DBD-PyNCS]

3. Derivatization Procedure:

-

(Detailed derivatization conditions would be specified here, including reaction time, temperature, and solvent, based on the full-text of the reference.)

4. Chromatographic Conditions:

-

Column: Reversed-phase column

-

Mobile Phase: Water-acetonitrile containing 0.1% formic acid (41:59, v/v)

-

Flow Rate: (To be specified based on the column dimensions)

-

Column Temperature: (To be specified)

-

Injection Volume: (To be specified)

5. Mass Spectrometry Conditions:

-

Ionization Mode: ESI Negative

-

Scan Mode: Selected Ion Monitoring (SIM)

-

(Specific m/z values for the derivatized enantiomers would be monitored.)

6. Sample Preparation (from tablets):

-

Weigh and finely powder 20 tablets.

-

Dissolve a portion of the powder equivalent to 100 µg of levothyroxine sodium in an appropriate solvent.

-

Proceed with the derivatization procedure.

Visualized Workflows and Pathways

Analytical Workflows

Caption: HPLC workflow for chiral separation of thyroxine.

Caption: LC-MS/MS workflow with chiral derivatization.

Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. L-thyroxine (T4) is largely considered a prohormone that is converted to the more active triiodothyronine (T3) in peripheral tissues.

Caption: Genomic signaling pathway of thyroid hormones.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. reddit.com [reddit.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

D-Thyroxine's Mechanism of Action in Lipid Metabolism: A Technical Guide

Introduction

D-Thyroxine (Dextrothyroxine), the dextrorotary isomer of the primary thyroid hormone L-thyroxine, was historically investigated and utilized as a lipid-lowering agent.[1][2] While its clinical use was largely discontinued due to cardiac side effects, the study of this compound has provided invaluable insights into the molecular mechanisms by which thyroid hormones regulate lipid and lipoprotein metabolism.[1] This technical guide offers an in-depth exploration of this compound's core mechanisms of action, targeted at researchers, scientists, and professionals in drug development. It details the signaling pathways, summarizes quantitative data from key studies, and provides outlines of experimental protocols that have been instrumental in elucidating its function.

Core Mechanism of Action

This compound exerts its lipid-lowering effects primarily through its action in the liver.[2][3] Although it is considered a prohormone with lower metabolic activity compared to its levo-isomer, it acts as an agonist for thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors.[2][4][5] The therapeutic rationale for this compound was based on the premise that it might preferentially mediate the lipid-lowering effects of thyroid hormone with fewer of the calorigenic and cardiac effects.

Interaction with Thyroid Hormone Receptors (TRs)

This compound, like the endogenous thyroid hormones, binds to thyroid hormone receptors TRα and TRβ.[2][5] These receptors, in the presence of a ligand, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] The primary actions of this compound on lipid metabolism are mediated through the activation of these receptors in hepatocytes.[3]

Enhancement of Hepatic LDL Cholesterol Catabolism

A central mechanism of this compound's action is the stimulation of low-density lipoprotein (LDL) catabolism in the liver.[2] This leads to increased clearance of LDL from the circulation and a reduction in serum cholesterol levels.[2][7] This is achieved through several interconnected pathways:

-

Upregulation of LDL Receptor (LDLR) Expression: Thyroid hormones are known to increase the number of LDL receptors on the surface of liver cells.[7][8] This is a critical step for the removal of LDL cholesterol from the blood. The induction of the LDLR gene can occur through direct binding of the TR-RXR heterodimer to TREs found on the LDLR promoter.[9][10] Additionally, thyroid hormones can indirectly stimulate LDLR expression by upregulating the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs cholesterol homeostasis and activates the LDLR gene.[11][12]

-

Reduction of PCSK9: Recent research has shown that thyroid hormones can reduce the circulating levels of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[13][14] PCSK9 is a protein that binds to the LDL receptor, targeting it for degradation. By reducing PCSK9 levels, this compound can increase the recycling of LDL receptors to the hepatocyte surface, further enhancing LDL clearance.[13][14]

Stimulation of Cholesterol Conversion to Bile Acids

This compound promotes the primary pathway for cholesterol elimination from the body: its conversion to bile acids in the liver.[2][15]

-

Induction of Cholesterol 7α-Hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classical bile acid synthesis pathway.[3][16] Thyroid hormones, acting through TRs, directly increase the transcription of the CYP7A1 gene.[16][17][18] This enhanced activity accelerates the breakdown of cholesterol, depleting the intrahepatic cholesterol pool and leading to a compensatory increase in LDL receptor expression to sequester more cholesterol from the circulation.[16][19]

Modulation of Triglyceride and VLDL Metabolism

This compound also influences triglyceride (TG) levels, primarily by affecting the metabolism of triglyceride-rich lipoproteins like Very-Low-Density Lipoprotein (VLDL).[20][21]

-

Increased Lipoprotein Lipase (LPL) and Hepatic Lipase (HL) Activity: Thyroid hormones have been shown to increase the activity of both LPL and HL.[1][11][22] LPL is responsible for the hydrolysis of triglycerides from circulating VLDL and chylomicrons, while HL is involved in the conversion of intermediate-density lipoprotein (IDL) to LDL and the remodeling of HDL.[11] This increased lipolytic activity contributes to the clearance of triglycerides from the plasma.

-

Enhanced Clearance of VLDL Remnants: Studies suggest that this compound can efficiently remove "remnant" VLDL particles from the plasma, which is reflected in a reduction of the VLDL cholesterol-to-triglyceride ratio.[21]

Quantitative Data on Lipid Profile Changes

The effects of this compound on plasma lipids have been documented in several clinical studies. The following tables summarize representative quantitative data.

Table 1: Comparative Effects of this compound and L-Thyroxine on Serum Lipids in Hypothyroid Patients

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with 4mg this compound (Mean ± SD) | % Change |

|---|---|---|---|

| Cholesterol (mg/dL) | 338 ± 82 | 227 ± 34 | -32.8% |

| Triglycerides (mg/dL) | 162 ± 117 | 102 ± 41 | -37.0% |

| Phospholipids (mg/dL) | 330 ± 64 | 247 ± 34 | -25.2% |

(Data adapted from a study on 15 hypothyroid patients.[23])

Table 2: Effects of Thyrotropin-Suppressive Doses of this compound in Euthyroid, Hypercholesterolemic Subjects

| Parameter | Baseline (Mean) | Post-treatment with this compound (Mean) | % Reduction |

|---|---|---|---|

| Total Plasma Cholesterol | - | - | 10% |

| Plasma LDL Cholesterol | - | - | 10% |

| Plasma HDL Cholesterol | - | - | 11% |

(Data adapted from a cross-over design study on 10 subjects; the mean dose of this compound was 2.4 mg/day.[24])

Experimental Protocols

The mechanisms of this compound have been elucidated through a combination of clinical, animal, and in vitro studies.

Protocol 1: Clinical Cross-Over Trial in Hypercholesterolemia

-

Objective: To compare the cholesterol-lowering effects of equivalent, thyrotropin-suppressive doses of D- and L-thyroxine in euthyroid subjects.[24]

-

Study Design: A randomized, cross-over design.

-

Participants: Euthyroid, hypercholesterolemic subjects.[24]

-

Methodology:

-

Baseline Measurement: After a stabilization period on a lipid-lowering diet, baseline measurements of plasma total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and thyroid function (TSH response to TRH) are taken.[24]

-

Treatment Phase 1: Patients are randomly assigned to receive either this compound or L-thyroxine. The dose is gradually increased until TSH is suppressed, indicating a full therapeutic dose to the pituitary.

-

Endpoint Measurement 1: Lipid profiles and TSH suppression are reassessed at the end of the treatment period.

-

Washout Period: A period where no study medication is given to allow physiological parameters to return to baseline.

-

Treatment Phase 2 (Cross-over): Patients receive the alternate medication (this compound or L-thyroxine) and the dose is titrated as before.

-

Endpoint Measurement 2: Lipid profiles and TSH suppression are measured again.

-

-

Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment and compared statistically.[24]

Protocol 2: In Vitro Study of Gene Expression in Human Hepatocytes

-

Objective: To determine the direct effect of thyroid hormone on the expression of genes involved in bile acid synthesis, such as CYP7A1.[25][26]

-

Model System: Primary human hepatocytes cultured under serum-free conditions.[26]

-

Methodology:

-

Cell Culture: Primary hepatocytes are isolated from human liver tissue and cultured.[26]

-

Treatment: The cultured cells are treated with varying concentrations of a thyroid hormone agonist (e.g., T3, the active form of thyroxine) over a period of several days.[26] Control cultures receive no hormone.

-

RNA Extraction: At the end of the treatment period, total RNA is extracted from the hepatocytes.

-

Gene Expression Analysis: The mRNA levels of target genes (e.g., CYP7A1, CYP8B1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene.

-

Bile Acid Analysis: The culture medium is collected, and the concentration of synthesized bile acids (e.g., cholic acid, chenodeoxycholic acid) is measured, often using mass spectrometry.[26]

-

-

Data Analysis: The dose-dependent effect of the thyroid hormone on target gene mRNA levels and bile acid formation is analyzed and compared to control conditions.[26]

Visualizations of Pathways and Workflows

Signaling Pathway of this compound in Hepatocytes

References

- 1. Dextrothyroxine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 6. TR (THYROID HORMONE RECEPTOR) - NuRCaMeIn [ub.edu]

- 7. droracle.ai [droracle.ai]

- 8. Decreased Expression of Hepatic Low-Density Lipoprotein Receptor–Related Protein 1 in Hypothyroidism: A Novel Mechanism of Atherogenic Dyslipidemia in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. Activation of the hepatic LDL receptor promoter by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | A Renewed Focus on the Association Between Thyroid Hormones and Lipid Metabolism [frontiersin.org]

- 12. Thyroid hormone regulation and cholesterol metabolism are connected through Sterol Regulatory Element-Binding Protein-2 (SREBP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid hormone reduces PCSK9 and stimulates bile acid synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid hormone reduces PCSK9 and stimulates bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Thyroid hormone rapidly increases cholesterol 7 alpha-hydroxylase mRNA levels in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thyroid hormone induction of human cholesterol 7 alpha-hydroxylase (Cyp7a1) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thyroid hormone induction of human cholesterol 7 alpha-hydroxylase (Cyp7a1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of thyroid hormone on hepatic cholesterol 7 alpha hydroxylase, LDL receptor, HMG-CoA reductase, farnesyl pyrophosphate synthetase and apolipoprotein A-I mRNA levels in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of dextro-thyroxine, a preparation almost free of levo-thyroxine, on thyroid function, serum lipids and apolipoprotein A-I in "double pre-beta lipoproteinemia" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Comparison of effectiveness of thyrotropin-suppressive doses of D- and L-thyroxine in treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Suppression of bile acid synthesis by thyroid hormone in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wjgnet.com [wjgnet.com]

D-Thyroxine: A Comprehensive Technical Guide on its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-thyroxine, the dextrorotatory isomer of thyroxine, is a synthetic thyroid hormone analogue. Unlike its levorotatory counterpart, L-thyroxine (levothyroxine), which is the standard treatment for hypothyroidism, this compound was primarily investigated for its potential as a lipid-lowering agent. The rationale for its development was to dissociate the metabolic effects of thyroid hormones, particularly the cholesterol-lowering effect, from the calorigenic and cardiac-stimulatory effects. This guide provides an in-depth technical overview of the biochemical and physiological effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Biochemical and Physiological Effects

Mechanism of Action

This compound exerts its effects primarily by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating gene expression.[1]

The lipid-lowering effect of this compound is predominantly mediated through its action in the liver, which has a higher expression of TRβ.[2] this compound stimulates the catabolism of low-density lipoprotein (LDL) cholesterol.[3] This is achieved, in part, by increasing the expression of the LDL receptor gene.[4] Thyroid hormones can upregulate LDL receptor expression through two main pathways:

-

Direct Transcriptional Activation: The LDL receptor gene promoter contains TREs, allowing for direct binding of the this compound-TR complex and subsequent activation of gene transcription.[5]

-

Indirect Activation via SREBP-2: Thyroid hormones can also increase the expression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates the LDL receptor and other genes involved in cholesterol homeostasis.[4][6]

Metabolic Effects

The primary metabolic effect of this compound is the reduction of serum cholesterol levels. Clinical studies have demonstrated its efficacy in lowering total and LDL cholesterol.[7] However, its effects on other lipid parameters, such as high-density lipoprotein (HDL) cholesterol and triglycerides, are less consistent.[8][9]

This compound also possesses calorigenic (metabolic rate-stimulating) effects, although these are generally considered to be less potent than those of L-thyroxine at equivalent doses for correcting hypothyroidism.[3][10] The stimulation of the basal metabolic rate is a classic physiological effect of thyroid hormones.[3]

Cardiovascular Effects

A significant concern with this compound therapy is its potential for adverse cardiovascular effects. While developed to minimize the cardiac-stimulatory properties of thyroid hormones, clinical evidence, most notably from the Coronary Drug Project, revealed an increased risk of cardiovascular mortality in patients treated with this compound.[11][12] These effects are likely due to the stimulation of TRα, which is more predominantly expressed in the heart.[2] Observed cardiovascular effects include increased heart rate and a potential for arrhythmias.[13][14]

Data Presentation

Table 1: Effects of this compound on Serum Lipid Profile

| Study/Parameter | This compound Dose | Baseline (mg/dL) | Post-treatment (mg/dL) | Percent Change | Reference |

| Total Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -10% | [7] |

| 4 mg/day (hypothyroid) | - | - | Similar to 0.15 mg L-thyroxine | [3] | |

| LDL Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -10% | [7] |

| HDL Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -11% | [7] |

| Triglycerides | 4 mg/day (hypothyroid) | - | - | Similar to 0.15 mg L-thyroxine | [3] |

| (in "double pre-beta lipoproteinemia") | - | - | Significant reduction | [15] | |

| Apolipoprotein A-I | (in "double pre-beta lipoproteinemia") | Low | Normal | Significant increase | [15] |

Table 2: Comparative Effects of this compound and L-thyroxine

| Parameter | This compound (4 mg/day) | L-thyroxine (0.15 mg/day) | Conclusion | Reference |

| Serum TSH Lowering | Similar | Similar | Similar efficacy in correcting hypothyroidism | [3] |

| Serum Cholesterol Lowering | Similar | Similar | Similar efficacy | [3] |

| Serum Triglyceride Lowering | Similar | Similar | Similar efficacy | [3] |

| Metabolic Rate Stimulation | Similar | Similar | Similar efficacy | [3] |

Table 3: Cardiovascular Effects of this compound

| Study | This compound Dose | Observed Cardiovascular Effects | Conclusion | Reference |

| Coronary Drug Project | 6 mg/day | Increased cardiovascular mortality | Unfavorable risk-benefit profile | [11][12] |

| Gorman et al., 1979 | 2.4 +/- 0.66 mg/day | No significant increase in heart rate or ventricular ectopy | At this dose, overt cardiac effects were not observed in the study population | [7] |

Experimental Protocols

Measurement of Serum Lipid Profile

Objective: To quantify the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in serum samples.

Methodology:

-

Sample Collection: Collect blood samples from subjects after a 9-12 hour fast.[2] Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

Total Cholesterol Measurement: Use an enzymatic, colorimetric assay. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is measured spectrophotometrically.

-

HDL Cholesterol Measurement: Precipitate apolipoprotein B-containing lipoproteins (LDL and VLDL) from the serum using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). The supernatant, containing HDL, is then assayed for cholesterol using the same enzymatic method as for total cholesterol.

-

Triglyceride Measurement: Use an enzymatic assay where triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of a colored product that is measured spectrophotometrically.

-

LDL Cholesterol Calculation (Friedewald Equation): LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5) Note: This calculation is valid for triglyceride levels up to 400 mg/dL.[16]

Assessment of Basal Metabolic Rate (BMR)

Objective: To measure the resting energy expenditure of a subject.

Methodology:

-

Subject Preparation: The subject should fast for at least 12 hours overnight. They should also avoid caffeine, nicotine, and strenuous physical activity for a specified period before the measurement.[14]

-

Acclimatization: The subject rests in a quiet, thermoneutral environment for at least 30 minutes in a supine position.[12]

-

Indirect Calorimetry: Use a metabolic cart with a ventilated canopy hood. The system measures the subject's oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Data Collection: Collect data for a period of 20-30 minutes. Discard the initial 5-10 minutes of data to allow for stabilization.

-

Calculation of BMR: BMR is calculated from VO2 and VCO2 using the Weir equation: BMR (kcal/day) = [3.9 (VO2 in L/min) + 1.1 (VCO2 in L/min)] x 1440

In Vivo Assessment of Cardiovascular Function in a Rodent Model

Objective: To evaluate the effects of this compound on cardiac function in a preclinical model.

Methodology (Echocardiography):

-

Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area to ensure good transducer contact.[17]

-

Echocardiographic Imaging: Use a high-frequency ultrasound system designed for small animals. Acquire two-dimensional (2D) images in both long-axis and short-axis views of the left ventricle.

-

M-mode Imaging: Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.

-

Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function, respectively.

-

Data Analysis: Calculate parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO) from the acquired images and measurements.[18]

Radioligand Binding Assay for Thyroid Hormone Receptor Affinity

Objective: To determine the binding affinity of this compound to thyroid hormone receptors.

Methodology:

-

Receptor Preparation: Prepare cell membranes or nuclear extracts from tissues or cells expressing the target thyroid hormone receptor (e.g., TRβ).[19]

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) and varying concentrations of unlabeled this compound (the competitor).[20][21]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.[20]

-

Quantification: Measure the radioactivity of the bound ligand on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Caption: this compound signaling pathway in hepatocytes.

Caption: Experimental workflow for serum lipid profile analysis.

Caption: Logical relationship of this compound's effects.

References

- 1. State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Actions of thyroid hormones and thyromimetics on the liver. [scholars.duke.edu]

- 3. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid hormone regulation and cholesterol metabolism are connected through Sterol Regulatory Element-Binding Protein-2 (SREBP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of effectiveness of thyrotropin-suppressive doses of D- and L-thyroxine in treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Clinical review 115: effect of thyroxine therapy on serum lipoproteins in patients with mild thyroid failure: a quantitative review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A re-evaluation of the calorigenic action of the L- and D-isomers of thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The coronary drug project. Findings leading to further modifications of its protocol with respect to dextrothyroxine. The coronary drug project research group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coronary Drug Project - Wikipedia [en.wikipedia.org]

- 13. Thyroid and Its Ripple Effect: Impact on Cardiac Structure, Function, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid Hormone Plays an Important Role in Cardiac Function: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of dextro-thyroxine, a preparation almost free of levo-thyroxine, on thyroid function, serum lipids and apolipoprotein A-I in "double pre-beta lipoproteinemia" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coronary Drug Project - American College of Cardiology [acc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. longdom.org [longdom.org]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

The Enigmatic Enantiomer: A Technical Guide to the Molecular Synthesis of D-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Thyroxine, the dextrorotatory enantiomer of the thyroid hormone thyroxine (T4), stands in contrast to its naturally occurring levorotatory counterpart, L-thyroxine. While L-thyroxine is biosynthesized in the thyroid gland and plays a crucial role in regulating metabolism, this compound is not a product of natural biological processes in vertebrates. Its presence in biological systems is a consequence of exogenous administration. Historically explored for its potential lipid-lowering properties, the synthesis of this compound is a purely chemical endeavor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the chemical synthesis of this compound, focusing on the core methodologies, experimental protocols, and quantitative data available.

Core Synthesis Strategies

The chemical synthesis of this compound can be approached through two primary strategies:

-

Stereospecific Synthesis: This method involves the use of a chiral starting material, namely D-tyrosine, to direct the synthesis towards the desired D-enantiomer of thyroxine. This approach, in principle, avoids the formation of a racemic mixture, leading to a more efficient synthesis of the target molecule.

-

Resolution of Racemic DL-Thyroxine: This classic approach involves the non-stereospecific synthesis of a racemic mixture of DL-thyroxine, followed by the separation of the D- and L-enantiomers. This separation is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Stereospecific Synthesis of this compound from D-Tyrosine

While detailed, modern protocols for the industrial synthesis of this compound are often proprietary, the principles of its stereospecific synthesis can be inferred from the well-documented synthesis of L-thyroxine from L-tyrosine, first achieved by Chalmers et al. in 1949. The key is the preservation of the stereochemistry at the alpha-carbon of the amino acid throughout the synthetic sequence.

Experimental Protocol: A Representative Pathway

The following protocol is a representative, multi-step synthesis adapted from established methods for L-thyroxine synthesis, applied to a D-tyrosine starting material.

Step 1: Iodination of D-Tyrosine to D-3,5-Diiodotyrosine

-

Objective: To introduce two iodine atoms onto the phenolic ring of D-tyrosine.

-

Reagents: D-tyrosine, iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide) and a base (e.g., aqueous ethylamine) or in an acidic medium (e.g., acetic and hydrochloric acids).

-

Procedure Outline:

-

D-tyrosine is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water).

-

A solution of iodine monochloride in acetic acid is added dropwise to the D-tyrosine solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for complete di-iodination.

-

The product, D-3,5-diiodotyrosine, is precipitated by adjusting the pH, then filtered, washed, and dried.

-

-

Quantitative Data: A study on the synthesis of 3,5-diiodo-L-tyrosine reported a yield of up to 90% using iodine monochloride in acetic acid[1]. Similar yields can be expected for the D-enantiomer under optimized conditions.

Step 2: Protection of the Amino and Carboxyl Groups of D-3,5-Diiodotyrosine

-

Objective: To protect the reactive amino and carboxyl groups to prevent side reactions in subsequent steps.

-

Reagents: D-3,5-diiodotyrosine, an N-protecting agent (e.g., acetyl chloride or acetic anhydride), and an esterifying agent (e.g., thionyl chloride in methanol).

-

Procedure Outline:

-

The carboxyl group is first esterified, for example, by reacting with thionyl chloride in methanol to form the methyl ester.

-

The amino group is then protected, for instance, by acetylation with acetic anhydride.

-

Step 3: Ullmann Condensation for Diaryl Ether Formation

-

Objective: To form the characteristic diaryl ether linkage of the thyronine backbone. This is a critical step in the synthesis.

-

Reagents: N-acetyl-D-3,5-diiodotyrosine methyl ester, a suitable substituted phenol (e.g., 4-methoxyphenol or a di-iodinated phenol derivative), and a copper catalyst (e.g., copper powder or a copper(I) salt) in a high-boiling polar solvent.

-

Procedure Outline:

-

The protected D-3,5-diiodotyrosine derivative and the phenolic component are dissolved in a high-boiling solvent like N-methylpyrrolidone or dimethylformamide.

-

A copper catalyst and a base are added to the mixture.

-

The reaction is heated to a high temperature (often >150°C) for several hours to drive the condensation.

-

The product, a protected this compound derivative, is isolated and purified.

-

Step 4: Deprotection to Yield this compound

-

Objective: To remove the protecting groups from the amino and carboxyl functions to obtain the final this compound molecule.

-

Reagents: The protected this compound derivative, and acidic or basic conditions for hydrolysis (e.g., hydroiodic acid or a strong base).

-

Procedure Outline:

-

The protected intermediate is treated with a strong acid or base to hydrolyze the ester and amide bonds.

-

The resulting this compound is then purified, typically by recrystallization.

-

Quantitative Data for Stereospecific Synthesis

| Step | Reaction | Starting Material | Key Reagents | Reported Yield (for L-isomer) |

| 1 | Di-iodination | D-Tyrosine | Iodine monochloride | Up to 90%[1] |

| 2-4 | Overall Synthesis | L-Tyrosine | Various | 26% (Chalmers et al., 1949)[2] |

Experimental Workflow: Stereospecific Synthesis

Resolution of Racemic DL-Thyroxine

This classical method, detailed by Harington in 1928, remains a fundamental approach for obtaining enantiomerically pure thyroxine.

Experimental Protocol: Resolution of DL-Thyroxine

Step 1: Synthesis of Racemic DL-Thyroxine

-

The synthesis follows a similar pathway to the stereospecific synthesis but starts with achiral or racemic precursors, leading to a 50:50 mixture of D- and L-thyroxine.

Step 2: Formation of Diastereomeric Salts

-

Objective: To convert the enantiomeric mixture into a mixture of diastereomers with different physical properties.

-

Reagents: Racemic DL-thyroxine, a chiral resolving agent (e.g., a chiral amine like (+)- or (-)-α-phenylethylamine, or a chiral acid if the amino group of thyroxine is derivatized). Harington's original work used the formyl derivative of DL-thyroxine and resolved it with chiral bases.

-

Procedure Outline:

-

The racemic mixture of a thyroxine derivative is dissolved in a suitable solvent.

-

An equimolar amount of the chiral resolving agent is added.

-

The mixture is allowed to cool, leading to the fractional crystallization of one of the diastereomeric salts. Due to differences in solubility, one diastereomer will crystallize out of the solution preferentially.

-

Step 3: Separation of Diastereomers

-

Objective: To physically separate the crystallized diastereomeric salt from the one remaining in the solution.

-

Procedure: The crystallized salt is collected by filtration. The mother liquor contains the other diastereomer, which can also be isolated.

Step 4: Liberation of the Enantiomers

-

Objective: To regenerate the individual enantiomers from their respective diastereomeric salts.

-

Procedure: Each separated diastereomeric salt is treated with an acid or a base to break the salt linkage, liberating the chiral resolving agent and the corresponding pure enantiomer of the thyroxine derivative. The resolving agent can often be recovered and reused.

Step 5: Deprotection (if necessary)

-

If a derivatized form of thyroxine was used for the resolution, the protecting groups are removed in a final step to yield pure this compound.

Quantitative Data for Resolution of DL-Thyroxine

| Parameter | Value | Reference |

| Specific Rotation [α]D of this compound | +3.2° (in a mixture of alcohol and NaOH) | Harington, 1928[3] |

| Optical Purity of Pharmaceutical L-thyroxine | >97% (implying efficient removal of D-isomer) | Jeon et al., 2010[4] |

Experimental Workflow: Resolution of DL-Thyroxine

Conclusion

The synthesis of this compound is a testament to the power of stereocontrolled organic chemistry. As it is not produced biologically, its availability relies entirely on chemical synthesis. The two primary routes, stereospecific synthesis from D-tyrosine and the resolution of a racemic mixture, both offer pathways to this unique molecule. While stereospecific synthesis is elegant in its directness, the resolution of racemic mixtures is a robust and historically significant method. The choice of synthetic route in an industrial setting is likely dictated by factors such as the cost and availability of starting materials, overall yield, and the ease of purification to meet the stringent purity requirements for pharmaceutical applications. Further research into more efficient and greener synthetic methodologies continues to be an area of interest for medicinal and process chemists.

References

- 1. New process for synthesis of 3,5-diiodo-L-tyrosine | Semantic Scholar [semanticscholar.org]

- 2. synarchive.com [synarchive.com]

- 3. scispace.com [scispace.com]

- 4. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Thyroxine in Central Nervous System Development: A Review of Current Scientific Evidence

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the role of D-thyroxine in the development of the central nervous system (CNS). Following a comprehensive review of existing scientific literature, it is evident that there is a significant lack of research and data specifically pertaining to the effects of this compound on neurodevelopment. The vast majority of scientific investigation has focused on the L-enantiomer, L-thyroxine (levothyroxine), which is the biologically active form of the hormone, and its critical role in the healthy formation and function of the CNS. This document will summarize the well-established functions of L-thyroxine in CNS development to provide a comparative context and will present the limited available information regarding D-isomers of thyroid hormones. Due to the scarcity of specific data on this compound, the creation of detailed quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested is not feasible.

Introduction: The Stereoisomers of Thyroxine

Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in metabolism, growth, and development. It exists as two stereoisomers, or enantiomers: L-thyroxine and this compound. These molecules are mirror images of each other and, while chemically similar, can have vastly different biological activities. In the context of thyroid hormone function, L-thyroxine is the naturally occurring and biologically active form.

The Established Role of L-Thyroxine in CNS Development

The importance of L-thyroxine and its more potent metabolite, L-triiodothyronine (T3), in the development of the central nervous system is extensively documented.[1][2] Deficiencies in these hormones during critical developmental periods can lead to severe and irreversible neurological deficits.[3] Key developmental processes influenced by L-thyroxine include:

-

Myelination: L-thyroxine is essential for the maturation of oligodendrocytes, the glial cells responsible for producing the myelin sheath that insulates nerve fibers and enables rapid nerve impulse transmission.[4][5][6][7] Thyroid hormones regulate the proliferation, differentiation, and survival of oligodendrocyte precursor cells and control the expression of myelin-specific genes.[6][8][9]

-

Neurogenesis and Neuronal Differentiation: L-thyroxine influences the generation of new neurons (neurogenesis), their migration to appropriate locations in the brain, and their differentiation into specialized cell types.[3][10][11][12] It regulates the expression of a multitude of genes that are critical for these processes.[13]

-

Synaptogenesis: The formation of synapses, the connections between neurons, is a fundamental process in brain development that is heavily dependent on adequate levels of thyroid hormone.[3]

The mechanisms of L-thyroxine's action are primarily mediated through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of target genes.[14][15] There are different isoforms of these receptors, with TRα1 being the predominant form in the CNS.[16]

Signaling Pathway of L-Thyroxine in CNS Development

The canonical signaling pathway for L-thyroxine in the CNS begins with its transport across the blood-brain barrier by specific transporters.[9] Within the brain, L-thyroxine is converted to the more active L-T3 by the enzyme deiodinase type 2 (Dio2), primarily in glial cells.[17][18] L-T3 then enters neurons and binds to nuclear thyroid hormone receptors (TRs), which in turn bind to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes involved in neuronal development.

Figure 1. Simplified signaling pathway of L-thyroxine in CNS development.

This compound and the Central Nervous System: A Knowledge Gap

In stark contrast to the wealth of information on L-thyroxine, the scientific literature is largely silent on the role of this compound in CNS development. Targeted searches for studies on this compound's effects on neurogenesis, myelination, and neuronal differentiation have yielded minimal results.

One of the few available studies that provides some insight into the differential activity of thyroid hormone isomers focused on D-triiodothyronine (D-T3). This research indicated that the biological effect of D-T3 in intact rats is significantly lower than what would be predicted by its binding affinity to isolated thyroid hormone receptors.[19] The study found that the apparent receptor affinity of D-T3 in intact cells was 5.5-fold lower than in isolated nuclei, suggesting that D-T3 may have reduced cellular uptake or be metabolized differently than its L-isomer.[19] While this study did not directly examine this compound or its effects on CNS development, it highlights a fundamental difference in the biological activity of D- and L-isomers of thyroid hormones.

The lack of research on this compound's role in CNS development likely stems from its significantly lower biological potency and the established central role of L-thyroxine. The focus of medical and scientific research has, therefore, been on understanding the physiological effects of the active L-enantiomer and the clinical consequences of its deficiency or excess.

Experimental Protocols and Quantitative Data: Limitations

The absence of primary research on this compound's effects on CNS development means that there are no established experimental protocols to report. Methodologies for studying the effects of L-thyroxine on the CNS are well-documented and typically involve:

-

In vitro studies: Using primary neuronal and glial cell cultures or neural stem cells to assess the effects of L-thyroxine on cell proliferation, differentiation, and gene expression.[16]

-

Animal models: Utilizing rodent models of developmental hypothyroidism (e.g., through administration of goitrogens like propylthiouracil) to study the neurological consequences of thyroid hormone deficiency and the effects of L-thyroxine replacement therapy.[20][21]

-

Molecular biology techniques: Employing methods such as quantitative PCR, Western blotting, and immunohistochemistry to measure the expression of specific genes and proteins involved in neurodevelopment.

Similarly, there is no quantitative data to present in tabular format regarding this compound's binding affinities to CNS-specific thyroid hormone receptors, dose-response relationships for neurodevelopmental processes, or its pharmacokinetic profile in the brain.

Conclusion

The primary objective of this technical guide was to provide an in-depth overview of the role of this compound in the development of the central nervous system. However, a thorough review of the scientific literature reveals a significant void in this specific area of research. The scientific community has overwhelmingly focused on the biologically active L-enantiomer, L-thyroxine, establishing its indispensable role in myelination, neurogenesis, and synaptogenesis.

The limited evidence available for D-isomers of thyroid hormones suggests a much lower biological activity compared to their L-counterparts. Consequently, it is not possible to construct a detailed technical guide on this compound's role in CNS development that includes quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals, the key takeaway is that L-thyroxine is the critical player in thyroid hormone-mediated CNS development. Future research could potentially explore whether this compound has any subtle or as-yet-undiscovered roles, but based on current knowledge, its contribution to neurodevelopment appears to be negligible. Any investigation into the therapeutic potential of thyroid hormone analogues for neurological disorders should be grounded in the extensive understanding of L-thyroxine's mechanisms of action.

References

- 1. Thyroxine's Role in Growth and Development: A Review of Clinical Effects | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]

- 2. Thyroid hormones and nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Thyroid hormone activates oligodendrocyte precursors and increases a myelin-forming protein and NGF content in the spinal cord during experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Down Syndrome and Myelination [peirsoncenter.com]

- 8. The T3-induced gene KLF9 regulates oligodendrocyte differentiation and myelin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors [frontiersin.org]

- 10. Thyroid hormone promotes fetal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Thyroid Hormone Signaling and Adult Neurogenesis in Mammals [frontiersin.org]

- 12. karger.com [karger.com]

- 13. Frontiers | Thyroid Hormones in the Brain and Their Impact in Recovery Mechanisms After Stroke [frontiersin.org]

- 14. Thyroid Hormone Receptors [vivo.colostate.edu]

- 15. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 16. Thyroid Hormone Promotes Neuronal Differentiation of Embryonic Neural Stem Cells by Inhibiting STAT3 Signaling Through TRα1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Thyroid Hormone and the Brain: Mechanisms of Action in Development and Role in Protection and Promotion of Recovery after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Animal models to study thyroid hormone action in cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Distinctions Between D- and L-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental biochemical differences between the stereoisomers of thyroxine, D-Thyroxine (D-T4) and L-Thyroxine (L-T4). While chemically identical in composition, their distinct spatial arrangements give rise to significant variations in their interactions with biological systems, profoundly impacting their physiological effects and therapeutic applications. L-Thyroxine is the biologically active form of the hormone, essential for normal growth, development, and metabolism, and is the standard of care for hypothyroidism.[1][2] In contrast, this compound exhibits significantly lower thyromimetic activity and has been explored for its potential hypolipidemic effects.[3]

Stereoselectivity in Biological Interactions

The chirality of the alpha-carbon in the alanine side chain of the thyroxine molecule is the basis for the distinct biochemical properties of its D- and L-isomers. Biological systems, composed of chiral molecules such as enzymes and receptors, exhibit a high degree of stereoselectivity, leading to preferential binding and metabolism of one stereoisomer over the other.

Thyroid Hormone Receptor Binding

The primary mechanism of thyroid hormone action is through the binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors regulating the expression of target genes.[4] L-Thyroxine and its more potent metabolite, L-Triiodothyronine (L-T3), are the natural ligands for these receptors.

Studies have consistently demonstrated that L-Thyroxine binds to TRs with a significantly higher affinity than this compound. This preferential binding is a key determinant of their differential biological potencies. While specific quantitative comparisons of D-T4 and L-T4 binding affinities are not as abundant as for T3, the general principle of L-isomer preference is well-established. L-T3 binds to TRs with approximately 10-fold higher affinity than L-T4.[5] The reduced affinity of D-T4 for TRs results in a markedly attenuated genomic response compared to L-T4.

Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors

| Ligand | Receptor Subtype | Dissociation Constant (Kd) | Relative Affinity |

| L-Triiodothyronine (L-T3) | TRα / TRβ | ~0.2 nM[6] | High |

| L-Thyroxine (L-T4) | TRα / TRβ | ~2.0 nM[5] | Moderate |

| This compound (D-T4) | TRα / TRβ | Significantly higher than L-T4 | Low |

Note: Exact Kd values for D-T4 are not consistently reported in the literature but are acknowledged to be substantially higher than for L-T4.

Plasma Protein Binding

In circulation, the vast majority of thyroid hormones are bound to plasma proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin.[7] This binding serves to maintain a stable reservoir of hormone and regulate its free, biologically active concentration. The binding to these transport proteins is also stereoselective.

L-Thyroxine exhibits a higher binding affinity for all three major transport proteins compared to this compound. TBG, despite its lower concentration, has the highest affinity for T4 and carries the majority of it in the blood.[7][8]

Table 2: Comparative Binding of D- and L-Thyroxine to Plasma Proteins

| Transport Protein | Relative Affinity of L-T4 | Relative Affinity of D-T4 |

| Thyroxine-Binding Globulin (TBG) | High (Ka ≈ 10¹⁰ M⁻¹)[9] | Lower than L-T4 |

| Transthyretin (TTR) | Moderate (Kd ≈ 10 nM)[10] | Lower than L-T4 |

| Albumin | Low | Lower than L-T4 |

Metabolic Differences: The Role of Deiodinases

The biological activity of thyroxine is largely dependent on its conversion to the more potent T3. This conversion is catalyzed by a family of selenoenzymes called deiodinases.[11] There are three types of deiodinases (D1, D2, and D3) that play crucial roles in activating and inactivating thyroid hormones.

L-Thyroxine is the preferred substrate for the activating deiodinases, D1 and D2, which convert T4 to T3. In contrast, this compound is a poor substrate for these enzymes. This difference in metabolic activation is a major contributor to the lower biological activity of D-T4.

Table 3: Deiodinase Activity on D- and L-Thyroxine

| Deiodinase Type | Substrate Preference | Action on L-Thyroxine | Action on this compound |

| Type 1 (D1) | L-rT3 > L-T4 | Outer and inner ring deiodination | Poor substrate |

| Type 2 (D2) | L-T4 | Outer ring deiodination (activation to L-T3) | Poor substrate |

| Type 3 (D3) | L-T3 > L-T4 | Inner ring deiodination (inactivation) | Substrate, but physiological significance is unclear |

Km values for D1 with L-T4 are in the micromolar range, while for D2, they are in the nanomolar range, indicating a higher affinity of D2 for L-T4 under physiological conditions.[8][12]

Experimental Protocols